molecular formula C12H9Br2NO2S B14416237 2-(Benzenesulfonyl)-4,6-dibromoaniline CAS No. 84483-21-6

2-(Benzenesulfonyl)-4,6-dibromoaniline

Cat. No.: B14416237
CAS No.: 84483-21-6
M. Wt: 391.08 g/mol
InChI Key: FHZPIYJFQMKHJD-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-4,6-dibromoaniline is a halogenated aromatic amine derivative characterized by a benzenesulfonyl group at the 2-position and bromine atoms at the 4- and 6-positions of the aniline ring. Its molecular formula is C₁₂H₉Br₂NO₂S, with a calculated molecular weight of 409.08 g/mol. The benzenesulfonyl group (C₆H₅SO₂–) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Properties

CAS No.

84483-21-6

Molecular Formula

C12H9Br2NO2S

Molecular Weight

391.08 g/mol

IUPAC Name

2-(benzenesulfonyl)-4,6-dibromoaniline

InChI

InChI=1S/C12H9Br2NO2S/c13-8-6-10(14)12(15)11(7-8)18(16,17)9-4-2-1-3-5-9/h1-7H,15H2

InChI Key

FHZPIYJFQMKHJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C(=CC(=C2)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-4,6-dibromoaniline typically involves the sulfonylation of 4,6-dibromoaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-4,6-dibromoaniline involves its interaction with various molecular targets. The benzenesulfonyl group can participate in electrophilic and nucleophilic reactions, while the bromine atoms can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Bromo-4,6-dinitro-aniline (BrC₆H₂(NO₂)₂NH₂)

  • Substituents : Bromine at position 2 and nitro groups at positions 4 and 6, compared to the benzenesulfonyl and bromine substituents in the target compound.
  • Molecular Weight : 262.03 g/mol (vs. 409.08 g/mol for the target), reflecting the absence of the heavy benzenesulfonyl group.
  • Solubility : Soluble in hot alcohol and acetone, whereas the target’s benzenesulfonyl group may enhance solubility in polar aprotic solvents (e.g., dimethyl sulfoxide).
  • Reactivity : The nitro groups in 2-bromo-4,6-dinitro-aniline are stronger electron-withdrawing groups than the sulfonyl group, making it more reactive in reduction or nucleophilic substitution reactions.
  • Thermal Stability : Sublimes at 154°C, suggesting lower thermal stability compared to the target compound, which likely has a higher decomposition temperature due to its bulkier substituents .

2,4-Dibromoaniline (C₆H₅Br₂NH₂)

  • Substituents : Bromine atoms at positions 2 and 4, lacking the benzenesulfonyl group.
  • Molecular Weight : 250.92 g/mol (vs. 409.08 g/mol for the target).
  • Acidity : The absence of the electron-withdrawing sulfonyl group results in a less acidic amine (–NH₂) group compared to the target compound.
  • Applications : Commonly used as an intermediate in agrochemicals, whereas the target’s sulfonyl group may expand its utility in pharmaceuticals or polymer chemistry .

2,5-Dibromobenzoic Acid (C₇H₄Br₂O₂)

  • Functional Groups : Carboxylic acid (–COOH) at position 2 and bromine at positions 2 and 5, contrasting with the aniline and sulfonyl groups in the target.
  • Reactivity : The carboxylic acid group enables participation in esterification or amidation reactions, while the target’s sulfonyl group may favor sulfonamide formation or hydrolysis under basic conditions.
  • Solubility : Likely soluble in aqueous bases due to the –COOH group, whereas the target’s solubility is dominated by organic solvents .

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Solubility Profile
2-(Benzenesulfonyl)-4,6-dibromoaniline C₁₂H₉Br₂NO₂S 409.08 Not reported –SO₂C₆H₅, –Br (4,6), –NH₂ Polar aprotic solvents
2-Bromo-4,6-dinitro-aniline C₆H₄BrN₃O₄ 262.03 154 (sublimes) –Br, –NO₂ (4,6), –NH₂ Hot alcohol, hot acetone
2,4-Dibromoaniline C₆H₅Br₂N 250.92 ~60–65 (estimated) –Br (2,4), –NH₂ Organic solvents (e.g., ether)
2,5-Dibromobenzoic Acid C₇H₄Br₂O₂ 279.92 ~150–155 –Br (2,5), –COOH Aqueous bases, ethanol

Research Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., –SO₂C₆H₅, –NO₂) decrease electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, the benzenesulfonyl group in the target compound may deactivate the ring more uniformly than nitro groups . Bromine’s steric bulk and moderate electron-withdrawing nature influence regioselectivity in further functionalization.

Stability and Reactivity: The benzenesulfonyl group enhances hydrolytic stability under acidic conditions but may undergo cleavage in strong bases, unlike nitro-substituted analogs .

Synthetic Challenges: Introducing multiple bulky substituents (e.g., benzenesulfonyl and bromine) requires precise control to avoid side reactions, as seen in analogous aminopyrimidine syntheses .

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